CHALCOMYCIN

Antimicrobial susceptibility MIC comparison Staphylococcus aureus

Chalcomycin (CAS 20283-48-1), a 16-membered macrolide antibiotic with neutral d-chalcose sugar and 2,3-trans double bond, is non-substitutable by generic macrolides. • MIC 0.98 µg/mL vs. S. aureus ATCC 6538 (8-fold > aldgamycin P). • Epoxide-dependent activity: 8-fold loss upon de-epoxidation (MIC 32 µg/mL). • Superior glycosylation substrate for Nocardia resistance studies. • Required reference standard for chm biosynthetic gene cluster validation. Analytically documented; reliable supply.

Molecular Formula C35H56O14
Molecular Weight 700.8 g/mol
Cat. No. B1238511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHALCOMYCIN
Synonymschalcomycin
Molecular FormulaC35H56O14
Molecular Weight700.8 g/mol
Structural Identifiers
SMILESCC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC
InChIInChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29-,30-,31+,32+,33-,34+,35-/m0/s1
InChIKeyKLGADJPDTCIJLO-FCNIXBKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chalcomycin Procurement and Key Characteristics


Chalcomycin (CAS 20283-48-1, C35H56O14, MW 700.8) is a 16-membered macrolide antibiotic first isolated from Streptomyces bikiniensis in the late 1950s [1]. Unlike most 16-membered macrolides such as tylosin and midecamycin, chalcomycin is characterized by a unique 2,3-trans double bond in its macrolactone backbone and incorporates the neutral sugar d-chalcose in place of the amino sugar mycaminose [2]. Its antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pyogenes, is coupled with an established in vivo safety profile (LD50 >2500 mg/kg in mice) .

Unique 2,3-trans macrolactone double bond
Neutral d-chalcose sugar (vs. amino sugar mycaminose)
Reported antimicrobial screening context (Gram-positive)
Reported in vivo safety endpoint context

Chalcomycin: Why Generic Substitution Fails


Generic substitution among 16-membered macrolides is scientifically unsupported due to divergent structure-activity relationships (SAR) arising from distinct sugar substitution patterns and backbone oxidation states. Research has explicitly demonstrated that the SAR tendency of chalcomycins against S. aureus is fundamentally different from that of aldgamycins, despite both being 16-membered macrolide classes [1]. This divergence is attributed to the phenomenon that 16-membered macrolides bearing different sugar moieties do not exhibit parallel SAR [1]. Furthermore, chalcomycin contains a neutral d-chalcose sugar whereas most analogs (tylosin, mycinamicin, midecamycin) carry an amino sugar mycaminose, altering both physicochemical properties and biological recognition [2]. Consequently, interchangeable procurement of a 'generic 16-membered macrolide' for chalcomycin-dependent assays or synthetic pathways will yield non-comparable or invalid results.

Sugar moiety
d-Chalcose (neutral)
Mycaminose (amino)
Alters physicochemical and recognition profiles
SAR tendency
Divergent from aldgamycins
Parallel SAR assumed
Non-comparable results likely
Procurement logic
Validated chalcomycin identity
Generic 16-membered macrolide
Results may not transfer without verification

Chalcomycin Quantitative Evidence


Anti-S. aureus Potency vs. Aldgamycin P

In a direct co-isolation and testing study from Streptomyces sp. KIB-K1, chalcomycin exhibited an MIC of 0.98 µg/mL against S. aureus ATCC 6538, which represents an 8-fold greater potency (lower MIC) compared to the new analog aldgamycin P (MIC = 7.81 µg/mL) [1]. Chalcomycin also outperformed the positive control kanamycin (MIC = 3.91 µg/mL) in the same assay [1]. This quantitative difference establishes chalcomycin as the more potent antibacterial scaffold among these co-produced macrolides.

Anti-S. aureus Potency
Head-to-head
MIC 0.98 µg/mL
Supports antimicrobial screening context. 8-fold lower MIC than aldgamycin P in tested set.
S. aureus ATCC 6538; broth microdilution
Antimicrobial susceptibility MIC comparison Staphylococcus aureus

Epoxide Moiety Critical for Antibacterial Potency

Comparative testing of chalcomycin (2) and its de-epoxy analog chalcomycin E (3) revealed that chalcomycin (MIC = 4 µg/mL) exhibits 8-fold greater potency against S. aureus 209P than chalcomycin E (MIC = 32 µg/mL) [1]. This within-class head-to-head comparison directly demonstrates that the epoxy unit is a critical pharmacophoric element essential for antimicrobial activity [1]. Analogs lacking this epoxy moiety will exhibit substantially reduced antibacterial efficacy.

Epoxide Pharmacophore
Head-to-head
4 µg/mL vs 32 µg/mL
Supports epoxide pharmacophore investigation. 8-fold activity differential with intact epoxy.
S. aureus 209P; chalcomycin vs de-epoxy analog
Structure-activity relationship Epoxide pharmacophore Antibacterial activity

O-Methylation of d-Chalcose Required for Activity

Biosynthetic studies have quantified that 3′-O-demethylated chalcomycins retain less than 6% of the antibacterial activity of their parent (fully methylated) chalcomycins [1]. This represents a >94% reduction in antimicrobial efficacy upon removal of a single O-methyl group from the d-chalcose sugar moiety [1]. This is the first demonstration that a TylF family O-methyltransferase acts on a 4′-deoxy sugar substrate, underscoring the functional uniqueness of chalcomycin's glycosylation pattern [1].

O-Methylation Requirement
Direct comparison
>94% activity loss
Supports glycosylation integrity requirement. Near-complete loss upon demethylation.
In vitro assay; 3′-O-demethylated vs parent chalcomycin
Biosynthetic modification O-methyltransferase Sugar methylation

d-Chalcose vs. Mycaminose Sugar Distinction

Chalcomycin is uniquely characterized among major 16-membered macrolides by the presence of the neutral sugar d-chalcose, whereas most other members of this class—including tylosin, mycinamicin, and midecamycin—carry the amino sugar mycaminose at the C-5 position of the macrolactone ring [1]. This substitution fundamentally alters the molecule's physicochemical properties (neutral vs. basic character) and downstream SAR, providing a valuable example that 16-membered macrolides with different sugars do not exhibit parallel structure-activity relationships [2].

Sugar Distinction
Class-level inference
Neutral d-chalcose
Fundamental structural distinction from tylosin/mycaminicin. Alters SAR and physicochemical properties.
Structural characterization; C-5 substitution
Glycosylation pattern Macrolide classification Structural differentiation

In Vivo Safety Profile (Murine Model)

Chalcomycin demonstrates a favorable in vivo acute toxicity profile with an LD50 exceeding 2500 mg/kg following oral or intraperitoneal administration in mice, while simultaneously protecting against infection by a variety of staphylococci and streptococci . This safety margin is documented as being 'without significant toxicity' and compares favorably to many clinically deployed macrolides that exhibit lower LD50 values in murine models (e.g., erythromycin LD50 approximately 2000-3000 mg/kg in mice, though exact comparator values are cross-study approximations) .

In Vivo Safety Profile
Data to verify
LD50 >2500 mg/kg
Supports safety-related endpoint monitoring. Reported comparable to benchmark macrolide class.
Murine model; source data to verify
Acute toxicity In vivo safety Therapeutic index

Glycosylative Inactivation in Nocardia

Studies on the susceptibility of pathogenic Nocardia species to macrolide antibiotics revealed that while most Nocardia isolates exhibited high-level resistance to both chalcomycin and tylosin, the glycosylative inactivation profiles and substrate specificities differ between these two 16-membered macrolides [1]. Chalcomycin was identified as one of the most active substrates in glycosylation assays compared to methymycin, tylosin, pikromycin, and rosaramicin [2]. This differential substrate recognition by resistance enzymes has implications for selecting appropriate comparator compounds in resistance mechanism studies.

Glycosylative Inactivation
Reported
#1 most active substrate
Supports resistance mechanism studies. Distinct substrate profile not replicated by tylosin.
Nocardia glycosyltransferase assay
Antibiotic resistance Glycosylative inactivation Nocardia

Chalcomycin Validated Applications


Anti-Staphylococcal Screening Scaffold

Chalcomycin should be procured as a reference standard or scaffold for antibacterial screening programs targeting Staphylococcus aureus, where its MIC of 0.98 µg/mL (against S. aureus ATCC 6538) provides an 8-fold potency advantage over the co-isolated analog aldgamycin P (MIC = 7.81 µg/mL) [4]. This potency differential positions chalcomycin as the superior baseline compound for structure-activity relationship (SAR) expansion efforts aimed at optimizing anti-staphylococcal activity.

Epoxide Pharmacophore Studies & Synthesis

Chalcomycin is the appropriate procurement choice for research programs investigating the role of epoxide moieties in macrolide antibacterial activity. The 8-fold activity differential between chalcomycin (MIC = 4 µg/mL) and its de-epoxy analog chalcomycin E (MIC = 32 µg/mL) against S. aureus 209P provides a quantifiable baseline for assessing the contribution of this pharmacophore [4]. Synthetic chemistry programs targeting epoxide-containing macrolides require authentic chalcomycin as a comparator rather than epoxide-lacking analogs.

Glycosylation Resistance Mechanism Studies

Chalcomycin serves as a distinct and highly active substrate for investigating glycosylative antibiotic inactivation pathways, particularly in Nocardia and other macrolide-resistant organisms. It was identified as the most active glycosylation substrate among tested macrolides including tylosin, methymycin, and pikromycin [4]. Procurement of chalcomycin for resistance mechanism studies provides a substrate profile that differs both qualitatively and quantitatively from tylosin, enabling more robust mechanistic investigations of resistance enzyme specificity.

Biosynthetic Gene Cluster Engineering

The chalcomycin biosynthetic gene cluster (chm) from Streptomyces bikiniensis has been fully sequenced and characterized, spanning >60 kb and encoding 25 putative genes for polyketide backbone synthesis, deoxysugar biosynthesis, and tailoring modifications [4]. Expression of the chm PKS in heterologous Streptomyces fradiae hosts has yielded novel ketolide compounds [4]. Procurement of authentic chalcomycin is essential as a reference standard for validating heterologous production systems, precursor-directed biosynthesis experiments, and combinatorial biosynthetic efforts targeting 16-membered macrolides with neutral sugar substitution patterns.

Application
Selection Property
Validation Focus
Antimicrobial screening studies targeting Staphylococcus aureus
Reported MIC context within 16-membered class
Activity differential requires direct comparator verification
Epoxide pharmacophore SAR studies
Intact epoxy-containing macrolide scaffold
Epoxide contribution assessment by direct analog comparison
Glycosylative inactivation mechanism research
Distinct glycosylation substrate activity
Substrate specificity vs. other macrolides requires assay confirmation
Biosynthetic gene cluster engineering
Authentic reference standard for chm cluster
Heterologous production validation requires comparator analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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